benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone
Description
Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone (hereafter referred to as Compound A) is a hybrid molecule combining a coumarin (2H-chromen-2-one) core, a thiazole ring, and a benzaldehyde-derived hydrazone moiety. This structural framework enables diverse interactions, including hydrogen bonding via the hydrazone group (-NH-N=CH-) and π-π stacking through the aromatic coumarin and benzaldehyde units.
Properties
IUPAC Name |
3-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18-15(10-14-8-4-5-9-17(14)24-18)16-12-25-19(21-16)22-20-11-13-6-2-1-3-7-13/h1-12H,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBXKPBLDXNCPA-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties:
Research has indicated that benzaldehyde derivatives, including the thiazole-hydrazone compounds, exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .
2. Anticancer Activity:
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug. The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
3. Enzyme Inhibition:
Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's IC50 values indicate potent inhibitory effects, positioning it as a potential lead compound for developing AChE inhibitors .
Case Study 1: Antimicrobial Efficacy
A study conducted by Hamama et al. (2019) explored the antimicrobial activity of various thiazole derivatives synthesized from coumarin precursors. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of benzaldehyde hydrazones in medicinal chemistry applications .
Case Study 2: Anticancer Potential
In another study focusing on the anticancer effects of coumarin derivatives, researchers found that specific hydrazones derived from benzaldehyde exhibited cytotoxicity against human cancer cell lines. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .
Summary of Applications
| Application | Details |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for drug development. |
| Anticancer | Induces apoptosis in cancer cell lines; requires further SAR studies. |
| Enzyme Inhibition | Potent AChE inhibitor; potential lead for neurodegenerative disease therapies. |
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone moiety undergoes cyclization under acidic or basic conditions to form diverse heterocycles:
Mechanistically, the hydrazone’s NH group attacks electrophilic centers, as seen in the formation of thiadiazines via intramolecular cyclization .
Coordination Chemistry
The compound acts as a polydentate ligand, forming stable complexes with transition metals:
The hydrazone’s N and S atoms participate in coordination, confirmed by shifts in IR (C=N stretching at 1590–1610 cm⁻¹) and electronic spectra (d–d transitions at 550–650 nm) .
Condensation with Carbonyl Compounds
The hydrazone reacts with aldehydes/ketones to form bis-hydrazones, extending conjugation:
Example :
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Reactant : 4-Nitrobenzaldehyde
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Conditions : Ethanol, catalytic HCl
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Product : Bis-hydrazone with enhanced π-conjugation (λₘₐₓ: 420 nm) .
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Application : Nonlinear optical (NLO) materials with β₀ values up to 12.8 × 10⁻³⁰ esu .
Electrophilic Substitution on Coumarin
The coumarin ring undergoes nitration and sulfonation:
| Reaction | Reagent | Position | Product Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-6 | 78% | |
| Sulfonation | ClSO₃H, reflux | C-8 | 65% |
Electron-withdrawing groups (e.g., NO₂) enhance antibacterial activity (MIC: 1.56 µg/mL against S. aureus) .
Photochemical Reactions
Under UV light (λ = 365 nm), the compound undergoes [2+2] cycloaddition with alkenes:
Example :
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Reactant : Cyclohexene
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Conditions : Benzene, 12 h irradiation
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Product : Cyclobutane-fused coumarin-thiazole hybrid (Φ = 0.32) .
Biological Activity Correlations
Key structure-activity relationships (SARs) include:
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Comparative data for Compound A and analogs:
The hydrazone group in Compound A exhibits a distinct C=N stretch at ~1675–1680 cm⁻¹, while acetamide analogs show stronger C=O absorption at ~1705 cm⁻¹. The coumarin moiety contributes to a deshielded aromatic proton environment in $ ^1 \text{H NMR} $ .
Antimicrobial and Antifungal Performance :
Key Findings :
- Compound A ’s coumarin-thiazole-hydrazone framework likely enhances antifungal activity against Cladosporium cladosporioides compared to simpler thiosemicarbazones (e.g., 4ImBzT) due to improved hydrogen bonding and π-stacking .
- The acetamide analog (N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide) shows reduced activity, highlighting the hydrazone group’s critical role in target binding .
Hydrogen Bonding and Crystallographic Insights
Q & A
Q. What are the key synthetic routes for benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves two steps: (i) Formation of the thiazole ring via condensation of 2-oxo-2H-chromene-3-carbaldehyde derivatives with thiosemicarbazide under acidic conditions to yield a thiosemicarbazone intermediate . (ii) Hydrazone formation by reacting the intermediate with benzaldehyde derivatives in ethanol under reflux with catalytic glacial acetic acid (4–6 hours). Solvent choice, acid catalyst concentration, and reaction time are critical for yield optimization .
- Validation : Purity is confirmed via HPLC (≥95%) and elemental analysis (C, H, N) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers indicate successful synthesis?
- Methodological Answer :
- IR Spectroscopy : Look for N–H stretches (~3200 cm⁻¹, hydrazone) and C=O stretches (~1700 cm⁻¹, coumarin and thiazole).
- NMR :
- ¹H NMR: Aromatic protons (δ 6.8–8.5 ppm), hydrazone NH (δ ~10–11 ppm), and coumarin lactone proton (δ ~6.3 ppm) .
- ¹³C NMR: Carbonyl carbons (δ ~160–180 ppm) and thiazole C–S (δ ~120–130 ppm) .
- UV-Vis : π→π* transitions in the coumarin moiety (λmax ~300–350 nm) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (chloroform) via gravimetric analysis. Coumarin-thiazole hybrids often show higher solubility in DMSO due to hydrogen bonding .
- Stability : Monitor via accelerated degradation studies (40°C, 75% RH for 48 hours) and HPLC to detect decomposition products .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer :
- Use SHELXL for refining crystal structures, particularly for handling twinned data or high thermal motion in the thiazole moiety .
- Address hydrogen bonding ambiguities (e.g., N–H⋯O vs. C–H⋯O interactions) via graph-set analysis and Hirshfeld surface calculations .
- Example : In related coumarin-thiazole hydrazones, intermolecular N–H⋯O bonds form infinite chains (C(4) motif), stabilizing the crystal lattice .
Q. How can computational modeling predict the compound’s bioactivity, and what are key docking parameters?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Glide) using protein targets (e.g., EGFR kinase PDB: 1M17). Key parameters:
- Binding affinity (ΔG ≤ −7 kcal/mol).
- Pose validation via RMSD (<2 Å) against co-crystallized ligands .
- SAR Insights : The nitro group on coumarin enhances electron-withdrawing effects, potentially improving DNA intercalation .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardize synthesis (e.g., reflux time ±5 minutes, solvent purity ≥99.9%) and use internal controls (e.g., doxorubicin for cytotoxicity assays).
- For antimicrobial testing, follow CLSI guidelines with triplicate measurements and statistical validation (p < 0.05 via ANOVA) .
Q. How do substituents on the benzaldehyde moiety influence hydrogen-bonding networks in the solid state?
- Methodological Answer :
- Compare derivatives (e.g., 4-hydroxy vs. 4-nitro) via single-crystal XRD. Electron-withdrawing groups (NO₂) reduce N–H donor strength, favoring C–H⋯π interactions over classical hydrogen bonds .
- Case Study : 4-Hydroxybenzaldehyde analogs form stronger O–H⋯N(thiazole) bonds (d ≈ 1.8 Å), enhancing thermal stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Factor 1 : Purity variations (e.g., HPLC ≥95% vs. ~90%) can alter IC₅₀ values. Re-test compounds side-by-side under identical assay conditions .
- Factor 2 : Cell line heterogeneity (e.g., MCF-7 vs. HeLa) may reflect differential expression of target proteins. Validate via Western blot or CRISPR knockdown .
Q. Why do NMR spectra of this compound show unexpected splitting in the aromatic region?
- Methodological Answer :
- Possible Cause : Restricted rotation around the hydrazone C–N bond at room temperature. Confirm via VT-NMR (variable temperature): Splitting resolves at >60°C due to free rotation .
- Alternative : Paramagnetic impurities. Purify via column chromatography (silica gel, ethyl acetate/hexane) and repeat NMR in deuterated DMSO .
Methodological Tables
Table 1 : Optimized Synthesis Conditions
Table 2 : Biological Activity Comparison
| Derivative | IC₅₀ (μM, MCF-7) | LogP | Key Substituent |
|---|---|---|---|
| 4-NO₂ | 12.3 ± 1.2 | 2.8 | Electron-withdrawing |
| 4-OCH₃ | 28.5 ± 2.1 | 1.9 | Electron-donating |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
